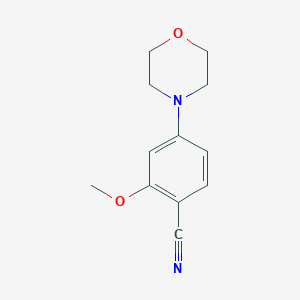

2-Methoxy-4-(morpholin-4-yl)benzonitrile

Description

Properties

IUPAC Name |

2-methoxy-4-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-15-12-8-11(3-2-10(12)9-13)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMLGLOAMFVYRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Methoxy 4 Morpholin 4 Yl Benzonitrile and Analogous Structures

Retrosynthetic Analysis of the 2-Methoxy-4-(morpholin-4-yl)benzonitrile Framework

A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic routes. The most logical disconnection is at the C-N bond between the aromatic ring and the morpholine (B109124) moiety. This points to a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction as the key bond-forming step.

This primary disconnection leads to two key synthons: a substituted 4-halobenzonitrile (where the halogen acts as a leaving group) and morpholine. The 4-halobenzonitrile precursor, specifically a compound like 4-bromo-2-methoxybenzonitrile (B1291993) or 4-fluoro-2-methoxybenzonitrile, becomes a critical intermediate in the forward synthesis.

Further disconnection of the 4-halo-2-methoxybenzonitrile intermediate involves the installation of the cyano and methoxy (B1213986) groups onto a simpler benzene (B151609) ring, highlighting the importance of regioselective aromatic functionalization.

Synthesis of Key Precursors and Intermediate Compounds

The successful construction of the target molecule hinges on the efficient preparation of its constituent parts. This section details the synthesis of the functionalized benzonitrile (B105546) derivative and the strategies for introducing the morpholine group.

4-Bromo-2-methoxybenzonitrile is a crucial intermediate for this synthesis. Its chemical structure features a bromine atom that can participate in nucleophilic substitution and cross-coupling reactions, and a methoxy group that influences the ring's electronic properties. nbinno.com

One common route to such intermediates starts from simpler, commercially available materials. For instance, 4-bromo-2-hydroxybenzonitrile (B1282075) can be prepared and subsequently methylated to yield the desired methoxy derivative. The synthesis of 4-bromo-2-hydroxybenzonitrile can be achieved from 4-bromo-2-methoxy-benzonitrile by demethylation using aluminum chloride in methylene (B1212753) chloride, yielding the product in high purity. Another approach involves the reaction of 2-fluoro-5-bromobenzonitrile with potassium acetate (B1210297) and 18-crown-6 (B118740) ether, followed by treatment with sodium hydroxide, to produce 4-bromo-2-hydroxybenzonitrile in an 81% yield. chemicalbook.com

Alternatively, syntheses starting from 1,4-dibromo-2-fluorobenzene (B72686) have been developed to produce the corresponding benzaldehyde, which can then be converted to the benzonitrile. google.com The conversion of an aldehyde to a nitrile can be accomplished by reacting it with hydroxylammonium sulfate (B86663) in the presence of sodium formate (B1220265) in formic acid. researchgate.net

Table 1: Example Synthesis of a Functionalized Benzonitrile Precursor

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 2-fluoro-5-bromobenzonitrile | 1. Potassium acetate, 18-crown-6, MeCN2. NaOH | 4-bromo-2-hydroxybenzonitrile | 81% chemicalbook.com |

The introduction of the morpholine ring onto the benzonitrile framework is typically achieved via a nucleophilic aromatic substitution reaction. In this type of reaction, morpholine acts as the nucleophile, displacing a suitable leaving group, most commonly a halogen like fluorine or bromine, from the aromatic ring.

For example, the synthesis of the analogous compound 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile is accomplished by reacting 4-Fluoro-3-(trifluoromethyl)benzonitrile with morpholine in acetonitrile (B52724), using potassium carbonate as a base. nih.gov The reaction mixture is heated to facilitate the substitution. nih.gov This method is broadly applicable for the synthesis of 4-morpholinyl substituted benzonitriles.

Combining the precursor synthesis with the morpholine introduction step provides a clear pathway to the target molecule. The primary strategy involves the reaction of a pre-functionalized benzonitrile, such as 4-bromo-2-methoxybenzonitrile or 4-fluoro-2-methoxybenzonitrile, with morpholine.

The reaction is typically performed in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), in the presence of a base like potassium carbonate or sodium carbonate. The base is necessary to neutralize the hydrohalic acid formed during the reaction. Heating is generally required to drive the reaction to completion. This SNAr reaction is a robust and widely used method for forming aryl-nitrogen bonds.

Scheme 1: Proposed Synthesis of this compound

Step 1: Halogenated Precursor Synthesis (as described in 2.2.1)

Step 2: Nucleophilic Aromatic Substitution

Reactants: 4-Bromo-2-methoxybenzonitrile, Morpholine

Conditions: Base (e.g., K2CO3), Solvent (e.g., Acetonitrile), Heat

Product: this compound

Methodologies for Derivatization and Analog Synthesis

The synthetic routes established for this compound also provide a versatile platform for creating a library of analogous compounds through systematic modifications.

The versatility of the key intermediate, 4-Bromo-2-methoxybenzonitrile, allows for extensive derivatization. The bromine atom serves as a handle for various metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling can be employed to introduce new aryl or alkyl groups at the 4-position of the benzonitrile ring, displacing the bromine. guidechem.com

Furthermore, the synthesis can be adapted to produce isomers or introduce different substituents. By starting with different isomers of bromo-hydroxybenzonitrile or by using different alkylating agents, the position and nature of the alkoxy group can be varied. For example, starting with 3-bromo-anisole could lead to a different regioisomer after formylation and conversion to the nitrile. google.com Similarly, other functional groups can be introduced onto the aromatic ring prior to the introduction of the morpholine moiety, allowing for the synthesis of a wide range of analogs with diverse electronic and steric properties. The cyano group itself can be converted into other functionalities like carboxyl or amide groups, further expanding the molecular diversity. guidechem.com

Structural Variations within the Morpholine Ring and its Attachment Point

Variations of the morpholine moiety in analogous structures are introduced to modulate the physicochemical properties, such as lipophilicity and metabolic stability. A common structural analog involves the replacement of the oxygen atom in the morpholine ring with sulfur, yielding a thiomorpholine (B91149) derivative. For instance, 4-(4-nitrophenyl)thiomorpholine (B1608610) has been synthesized as a precursor for compounds with potential antimycobacterial activity. mdpi.com The synthesis of this analog was achieved through a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine. mdpi.com

Another structural modification involves altering the attachment point of the heterocyclic ring to the benzonitrile core. While the target compound features a direct N-aryl linkage, analogous structures have been synthesized where the morpholine or a similar heterocyclic ring, such as piperidine (B6355638), is attached via a linker. For example, compounds like 3-(Piperidin-4-yl)benzonitrile hydrochloride showcase a piperidine ring connected at its 4-position to the benzonitrile moiety. nih.gov

Exploration of Linker Modifications and Bridging Units in Related Scaffolds

The incorporation of linkers and bridging units between the morpholine ring and the benzonitrile scaffold represents a key strategy for accessing a wider range of chemical space and influencing biological activity. Ether linkages are a common motif in related structures. For instance, the synthesis of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (B1588941) has been reported, where a three-carbon propoxy linker connects the morpholine nitrogen to the benzonitrile ring. researchgate.net This compound was synthesized from 3-hydroxy-4-methoxybenzaldehyde, which was first converted to the corresponding benzonitrile, followed by an etherification reaction with N-(3-chloropropyl)morpholine. researchgate.net

The following table outlines some examples of linker modifications in related benzonitrile structures:

| Linker/Bridging Unit | Example Compound | Synthetic Precursors |

| Propoxy | 4-methoxy-3-(3-morpholinopropoxy)benzonitrile | 3-hydroxy-4-methoxybenzonitrile, N-(3-chloropropyl)morpholine |

| Carbonyl | 4-(4-Oxo-piperidine-1-carbonyl)benzonitrile | 4-cyanobenzoyl chloride, 4-piperidone |

Optimization of Reaction Conditions and Catalyst Systems for Compound Synthesis

The synthesis of this compound is most efficiently achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction involves the cross-coupling of an aryl halide, in this case, a 4-halo-2-methoxybenzonitrile, with morpholine. The optimization of reaction conditions is crucial for achieving high yields and purity.

Key parameters for optimization include the choice of palladium catalyst, the ligand, the base, and the solvent. For the amination of electron-rich aryl halides, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. The choice of base is also critical, with common bases including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The solvent plays a significant role in the solubility of the reactants and the catalyst, with toluene (B28343) and dioxane being commonly used.

A study on the optimization of the Miyaura borylation reaction, a related palladium-catalyzed process, highlighted the significant impact of the base on reaction efficiency, with lipophilic bases like potassium 2-ethylhexanoate (B8288628) showing improved performance by minimizing inhibitory effects of anions on the catalytic cycle. organic-chemistry.orgnih.gov Similar considerations in base selection can be applied to the Buchwald-Hartwig amination for the synthesis of the target compound.

The following table summarizes typical conditions for the palladium-catalyzed amination of aryl halides with amines:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | RuPhos | LiHMDS | THF | Room Temperature |

| [Pd(η³-C₃H₅)(cod)]BF₄ | DPPF | BSA | Toluene | 80-100 |

| PdCl₂(CH₃CN)₂ | XPhos | K₂CO₃ | Dioxane | 80-100 |

This table represents a general overview of conditions and specific optimization would be required for the synthesis of this compound.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation and Purity Assessment

The structural confirmation and purity assessment of this compound rely on a combination of advanced spectroscopic and diffraction techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, methoxy, and morpholine protons. The aromatic protons will appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The methoxy group will exhibit a singlet at approximately δ 3.8-4.0 ppm. The protons of the morpholine ring will appear as two multiplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, typically in the range of δ 3.0-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The carbon of the nitrile group is expected to resonate at approximately δ 118-120 ppm. The aromatic carbons will appear in the range of δ 100-160 ppm. libretexts.org The carbon of the methoxy group will be observed around δ 55-60 ppm. The carbons of the morpholine ring will show two distinct signals in the range of δ 45-70 ppm.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous structures:

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 100 - 160 |

| Methoxy (OCH₃) | ~3.9 | ~56 |

| Morpholine (-CH₂-N-) | ~3.3 | ~48 |

| Morpholine (-CH₂-O-) | ~3.8 | ~66 |

| Nitrile (CN) | - | ~119 |

These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The nitrile group (C≡N) will exhibit a characteristic sharp absorption band in the region of 2220-2260 cm⁻¹. udel.edu The C-O stretching vibrations of the methoxy group and the morpholine ether linkage will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. udel.edu Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the morpholine ring will be observed just below 3000 cm⁻¹. vscht.cz The C=C stretching vibrations of the aromatic ring will give rise to absorptions in the 1450-1600 cm⁻¹ region. amazonaws.com

The table below summarizes the expected characteristic IR absorption frequencies:

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2260 | Medium, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Ether) | 1000 - 1300 | Strong |

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.

Electron impact (EI) ionization would likely lead to fragmentation of the molecule. Common fragmentation pathways for N-aryl morpholine compounds include cleavage of the morpholine ring and loss of small neutral molecules. A characteristic fragmentation pattern for morpholine-containing structures involves the loss of a C₂H₄O fragment. researchgate.net The fragmentation of the benzonitrile moiety can also occur, leading to the loss of the nitrile group or the methoxy group. libretexts.org

The following table lists some potential fragments and their corresponding m/z values that might be observed in the mass spectrum of this compound:

| Fragment | Proposed Structure |

| M⁺ | [C₁₂H₁₄N₂O₂]⁺ |

| M - CH₃ | [C₁₁H₁₁N₂O₂]⁺ |

| M - OCH₃ | [C₁₁H₁₁N₂O]⁺ |

| M - C₂H₄O | [C₁₀H₁₀N₂O]⁺ |

| M - morpholine | [C₈H₅NO]⁺ |

The relative abundance of these fragments would depend on the ionization method and energy.

X-ray Crystallography for Precise Three-Dimensional Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal data on bond lengths, bond angles, and torsion angles, thereby defining the exact conformation of a molecule. Furthermore, it reveals the packing of molecules within the crystal lattice, offering insights into the intermolecular forces that govern the solid-state structure. While the specific crystal structure of this compound is not extensively detailed in publicly available literature, a wealth of information can be gleaned from the crystallographic analysis of closely related analogs. These studies serve as a valuable reference for predicting and understanding the structural characteristics of the title compound.

Intermolecular interactions are fundamental to the stability of the crystal lattice. In morpholinyl-substituted benzonitriles, these interactions often involve hydrogen bonds and other weak forces. For example, the crystal structure of 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile is stabilized by intermolecular C—H⋯F and C—H⋯O interactions, which link the molecules into chains. nih.gov In more complex systems like 2-methoxy-4,6-diphenylnicotinonitrile, π–π stacking interactions between aromatic rings play a significant role in the crystal's stability, alongside hydrogen bonding. mdpi.com The nitrile group itself can also participate in intermolecular interactions, further influencing the crystal packing.

The electronic properties of the substituents on the benzonitrile ring can influence the molecular geometry and intermolecular interactions. The interplay of electron-donating groups, such as the morpholine and methoxy substituents, and the electron-withdrawing nitrile group affects the bond lengths and angles within the aromatic system.

Detailed crystallographic data for analogous compounds provide a template for understanding the structural possibilities for this compound. The tables below summarize key crystallographic parameters for representative analogous structures, illustrating the typical ranges for unit cell dimensions and the nature of the crystal systems.

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile | C12H11F3N2O | Monoclinic | P21/c | a = 12.7003 (12) Å b = 6.8990 (7) Å c = 13.3484 (13) Å β = 91.668 (2)° | nih.gov |

| 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone | C18H19N3O5 | Orthorhombic | Pna21 | a = 15.5675 (12) Å b = 17.0299 (13) Å c = 6.2644 (5) Å | researchgate.net |

| 2-methoxy-4,6-diphenylnicotinonitrile | C19H14N2O | Orthorhombic | P21212 | - | mdpi.com |

| 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile | C17H14ClNOS | Monoclinic | P21/c | a = 8.3060 (4) Å b = 10.5048 (6) Å c = 17.9795 (9) Å β = 100.598 (5)° | researchgate.net |

The study of these analogs provides a solid foundation for predicting the three-dimensional structure of this compound. It is anticipated that the morpholine ring will be in a chair conformation and that the crystal packing will be influenced by a combination of weak hydrogen bonds and potentially π–π interactions, depending on the specific crystalline form.

Investigation of Structure Activity Relationships Sar in 2 Methoxy 4 Morpholin 4 Yl Benzonitrile Derivatives

Design Principles for Rational Structural Variations around the Parent Scaffold

The benzonitrile (B105546) moiety is a key feature, with both the nitrile (-CN) and methoxy (B1213986) (-OCH3) groups playing significant roles in the molecule's electronic and steric profile.

Nitrile Group: The nitrile group is a polar functional group and can act as a hydrogen bond acceptor. ontosight.ai Its position on the aromatic ring is critical for orienting the molecule within a target's binding site. Modifications often involve replacing the nitrile with other electron-withdrawing groups or potential hydrogen bond acceptors to assess their impact on activity.

Methoxy Group: The 2-methoxy group is an electron-donating substituent that influences the reactivity and electronic distribution of the benzene (B151609) ring. ontosight.ainih.gov Its placement at the ortho-position to the nitrile group can induce specific conformational preferences. SAR studies often explore moving the methoxy group to other positions (meta, para) or replacing it with other alkyl or alkoxy groups of varying sizes (e.g., ethoxy, propoxy) to probe steric tolerance and electronic requirements at that position. nih.gov Studies on related benzimidazole (B57391) derivatives have shown that the number and position of methoxy and hydroxyl groups on a phenyl ring strongly influence biological activity. mdpi.com

Other Ring Substitutions: Introducing additional substituents on the benzonitrile ring is a common strategy. In analogous heterocyclic systems, adding small, hydrophobic, electron-withdrawing groups like chlorine (-Cl), fluorine (-F), or bromine (-Br) to the aromatic ring often enhances antitumor or antimicrobial activity. mdpi.comnih.gov Conversely, bulky or electron-donating groups may decrease potency, suggesting that both steric and electronic factors are crucial for optimal biological function. mdpi.comacs.org

The morpholine (B109124) ring is a prevalent scaffold in medicinal chemistry due to its favorable properties, including a balanced lipophilic-hydrophilic profile and metabolic stability. acs.orgenamine.net

Conformation and Binding: The morpholine ring typically adopts a stable chair conformation. This defined three-dimensional shape is crucial for fitting into specific binding pockets of target proteins, such as enzymes or receptors. acs.org The oxygen atom within the ring can act as a hydrogen bond acceptor, while the tertiary amine nitrogen provides a point for polar or ionic interactions.

Improving Properties: In drug design, the morpholine moiety is often used to enhance potency and modulate pharmacokinetic properties. acs.org It can improve aqueous solubility and act as a scaffold to correctly position other functional groups for optimal target engagement. acs.org

Substitutions: While the parent compound features an unsubstituted morpholine ring, derivatives can be synthesized with substituents on the ring itself. These modifications can alter the ring's conformation, steric bulk, and lipophilicity, which can fine-tune the compound's selectivity and activity. For example, in the development of serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors, substitutions on the aryl and aryloxy rings attached to a morpholine core were critical for determining the compound's selectivity profile. nih.gov

While the parent compound features a direct nitrogen-to-aromatic-ring connection, introducing a linker or bridge between the morpholine and benzonitrile moieties is a key strategy for optimizing activity. The length, composition, and flexibility of this linker are critical variables.

Linker Length: Studies on other morpholine-containing scaffolds, such as quinoline (B57606) derivatives, have demonstrated that the length of the linker side chain is crucial for activity. For instance, derivatives with a two-methylene linker between the quinoline and morpholine groups showed better inhibition of acetylcholinesterase (AChE) than those with three- or four-methylene linkers. nih.gov This suggests that an optimal linker length is required to properly position the morpholine ring to interact with both the catalytic and peripheral anionic sites of the enzyme simultaneously. nih.gov

Linker Composition: The atoms comprising the linker also affect the molecule's properties. Replacing a simple alkyl chain with one containing heteroatoms (like oxygen in an alkoxy linker) can alter flexibility, polarity, and hydrogen bonding capacity. This can lead to new interactions with the target protein and improved potency.

Correlation Between Molecular Architecture and Biological Potency/Selectivity

A central goal of SAR studies is to establish a clear correlation between specific structural changes and their effect on biological potency (e.g., how strongly a compound binds to its target) and selectivity (i.e., its ability to act on the desired target over others).

For morpholine-containing heterocyclic compounds, clear trends have been observed. In one study on thiopyrano[4,3-d]pyrimidine derivatives, compounds with electron-withdrawing substituents (such as -Cl, -F, -Br) on an attached benzene ring displayed greater cytotoxic activity against cancer cell lines than compounds with electron-donating groups (like -OCH3). mdpi.comnih.gov This indicates that the electronic properties of the aromatic system significantly modulate the biological potency.

The following table, based on data from a representative series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, illustrates how systematic changes to a substituent on a phenyl ring can impact anticancer potency, measured by IC50 values. nih.gov

| Compound | Substituent (R) on Phenyl Ring | IC50 (µM) against A549 Cell Line | IC50 (µM) against PC-3 Cell Line | IC50 (µM) against MCF-7 Cell Line |

|---|---|---|---|---|

| Compound A | -H (Hydrogen) | 16.31 | 18.94 | 20.33 |

| Compound B | -F (Fluoro) | 8.91 | 8.39 | 10.27 |

| Compound C | -Cl (Chloro) | 6.02 | 9.11 | 9.56 |

| Compound D | -OCH3 (Methoxy) | 20.15 | 23.47 | 25.61 |

Data is illustrative and derived from a related class of compounds to demonstrate SAR principles. nih.gov

This data clearly shows that the introduction of electron-withdrawing halogens (F, Cl) enhances potency (lower IC50 values) compared to the unsubstituted parent compound or the derivative with an electron-donating methoxy group. Such quantitative data is essential for building predictive models and guiding further optimization.

Identification of Key Pharmacophoric Elements within the 2-Methoxy-4-(morpholin-4-yl)benzonitrile Framework

A pharmacophore is an abstract representation of the essential molecular features required for a drug's biological activity. patsnap.com For the this compound framework, the key pharmacophoric elements can be identified as:

Hydrogen Bond Acceptor (HBA): The nitrogen atom of the nitrile group and the oxygen atom of the morpholine ring are key hydrogen bond acceptors.

Aromatic/Hydrophobic Region: The benzonitrile ring provides a planar, hydrophobic surface that can engage in pi-stacking or hydrophobic interactions within the target's binding site.

Hydrogen Bond Donor/Acceptor Vector: The tertiary amine of the morpholine ring, while not a donor itself, can accept a proton, and its position relative to the other features is critical.

Steric/Electronic Modulator: The 2-methoxy group occupies a specific region of space and influences the electronic nature of the aromatic ring. Its oxygen can also serve as a weak hydrogen bond acceptor.

These features, arranged in a specific three-dimensional orientation, form the pharmacophore model. This model can then be used in computational drug design to screen large databases for new molecules that fit the template or to guide the design of novel derivatives with enhanced activity. nih.govmdpi.comnih.gov

In Vitro Methodologies for Quantifying Biological Activity in SAR Studies (e.g., Half-maximal Inhibitory Concentration (IC50) determination against specific targets, Minimum Inhibitory Concentration (MIC) for antimicrobial efficacy)

To quantify the effects of structural modifications, robust and reproducible in vitro assays are essential.

Half-maximal Inhibitory Concentration (IC50) Determination: The IC50 value represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. It is a standard measure of a compound's potency. A common method for determining IC50 for anticancer agents is the MTT assay . altogen.com This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. altogen.comnih.gov

MTT Assay Protocol:

Cells are seeded in 96-well plates and incubated. altogen.comcreative-bioarray.com

Varying concentrations of the test compound are added to the wells, and the plates are incubated for a set period (e.g., 48-72 hours). altogen.com

A solution of MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) is added to each well. nih.govcreative-bioarray.com

Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. nih.gov

A solubilizing agent (like DMSO) is added to dissolve the formazan crystals. creative-bioarray.com

The absorbance of the solution is measured with a spectrophotometer (plate reader), typically at a wavelength of 490 or 570 nm. nih.govcreative-bioarray.com

The absorbance is proportional to the number of viable cells. By plotting cell viability against compound concentration, the IC50 value can be calculated. altogen.com

Minimum Inhibitory Concentration (MIC) for Antimicrobial Efficacy: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. semanticscholar.org The agar (B569324) dilution method is considered a gold-standard technique for determining MIC values. wikipedia.orgtaylorfrancis.com

Agar Dilution Protocol:

The antimicrobial compound is prepared in a series of twofold dilutions. wikipedia.org

Each dilution is mixed with molten nutrient agar and poured into petri dishes to solidify. nih.gov

A standardized suspension of the test microorganism is prepared and inoculated as small spots onto the surface of each agar plate. wikipedia.org

The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours). semanticscholar.orgwikipedia.org

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria on the plate. wikipedia.org

Computational Chemoinformatic Approaches for SAR Development and Predictive Modeling

In the quest to optimize the therapeutic potential of this compound derivatives, computational chemoinformatic approaches have become indispensable tools. These in silico methods allow for the rational design of novel analogs with improved activity and selectivity by elucidating the complex relationships between molecular structure and biological function. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking provide deep insights into the key structural features governing the compound's efficacy, guiding further synthetic efforts in a time- and cost-effective manner.

One of the primary computational strategies employed is the development of QSAR models. This method establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, a QSAR study would typically involve the calculation of a wide array of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, including electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) characteristics. pensoft.netresearchgate.net

For instance, a hypothetical QSAR analysis on a series of this compound derivatives might reveal that antioxidant activity increases with a decrease in molecular volume, lipophilicity, and polarization, while an increase in the dipole moment magnitude is beneficial. pensoft.netresearchgate.net Such a model would be represented by a multivariate linear equation, correlating the biological activity with the most influential descriptors. pensoft.net The predictive power of these models is rigorously evaluated through internal and external validation techniques to ensure their robustness for screening new, untested molecules. pensoft.netresearchgate.net

The following interactive table illustrates the kind of data that would be generated in a typical QSAR study for a series of hypothetical derivatives.

| Compound ID | R-Group | Molecular Volume (ų) | LogP | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |

| 1a | -H | 320.5 | 2.8 | 3.5 | 10.2 |

| 1b | -Cl | 335.2 | 3.5 | 4.1 | 8.5 |

| 1c | -CH₃ | 340.1 | 3.3 | 3.2 | 9.8 |

| 1d | -F | 325.8 | 2.9 | 4.5 | 7.1 |

| 1e | -NO₂ | 345.6 | 2.5 | 5.8 | 5.3 |

Molecular docking is another powerful computational tool used to investigate the interactions between this compound derivatives and their biological targets at a molecular level. This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the visualization of key binding interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, in studies of other morpholine-containing heterocycles, docking simulations have been instrumental in understanding how these molecules fit into the active site of enzymes like dihydrofolate reductase. nih.gov

A typical molecular docking study for a derivative of this compound would involve preparing the 3D structure of the target protein and the ligand. The ligand is then placed in the binding pocket of the protein, and a scoring function is used to estimate the binding affinity. The results can reveal which amino acid residues are crucial for binding and how modifications to the ligand's structure can enhance these interactions.

The table below provides a hypothetical summary of results from a molecular docking study.

| Compound ID | R-Group | Docking Score (kcal/mol) | Key Interacting Residues | Number of H-Bonds |

| 1a | -H | -7.5 | TYR22, LYS55 | 1 |

| 1b | -Cl | -8.2 | TYR22, LYS55, SER14 | 2 |

| 1c | -CH₃ | -7.8 | TYR22, LYS55, ALA18 | 1 |

| 1d | -F | -8.9 | TYR22, LYS55, SER14, GLN28 | 3 |

| 1e | -NO₂ | -9.5 | TYR22, LYS55, SER14, ARG57 | 4 |

Predictive modeling also extends to the assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools can forecast a compound's pharmacokinetic profile, identifying potential liabilities such as poor oral bioavailability or a high potential for metabolic breakdown. unar.ac.id By integrating these various computational chemoinformatic approaches, a comprehensive understanding of the SAR for this compound derivatives can be developed, facilitating the design of more potent and drug-like candidates.

Computational Chemistry and Molecular Modeling Studies of 2 Methoxy 4 Morpholin 4 Yl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern chemical research.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of many-body systems. bldpharm.com For 2-methoxy-4-(morpholin-4-yl)benzonitrile, DFT calculations, often employing hybrid functionals like B3LYP or B3PW91 with a suitable basis set (e.g., 6-311+G(d,p)), are instrumental in determining the most stable three-dimensional conformation of the molecule. epstem.net This process of geometry optimization minimizes the energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

These optimized geometries are crucial for the subsequent prediction of spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which often show excellent agreement with experimental data. epstem.net

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C≡N | 1.158 |

| Bond Length (Å) | C-O (methoxy) | 1.365 |

| Bond Length (Å) | C-N (morpholine) | 1.380 |

| Bond Angle (°) | C-C-C (benzonitrile ring) | 119.5 - 120.5 |

| Dihedral Angle (°) | C(ring)-C(ring)-O-C(methyl) | -178.5 |

Analysis of Frontier Molecular Orbitals and Electrostatic Potential Surfaces

The reactivity of a molecule can be largely understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. epstem.net A smaller gap suggests a more reactive molecule.

The Molecular Electrostatic Potential (MEP) surface is another vital tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. epstem.net Red regions on the MEP surface indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. This analysis helps in identifying regions of the molecule that are likely to be involved in intermolecular interactions.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.58 |

| HOMO-LUMO Gap (ΔE) | 4.67 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). bldpharm.com This method is invaluable in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Preparation of Receptor Structures and Ligand Conformer Generation

The initial step in a molecular docking study involves the preparation of both the receptor and the ligand. For the receptor, a high-resolution 3D structure, usually obtained from X-ray crystallography or NMR spectroscopy, is required. This structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or active site.

For the ligand, this compound, its 3D structure is generated and optimized, often using the DFT methods described previously. As molecules are flexible, multiple low-energy conformations of the ligand are typically generated to be used in the docking process to account for this conformational flexibility.

Prediction of Binding Modes and Affinities with Hypothesized Biological Targets

Once the receptor and ligand are prepared, docking algorithms are used to place the ligand into the receptor's binding site in various orientations and conformations. These algorithms generate a set of possible binding poses, which are then scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A more negative docking score generally indicates a more favorable binding interaction. This allows for the ranking of different poses and provides a prediction of the most likely binding mode.

Detailed Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts, Pi-Stacking)

The final and most insightful step of molecular docking is the detailed analysis of the interactions between the ligand and the receptor in the predicted binding pose. This analysis reveals the specific molecular interactions that stabilize the ligand-receptor complex. Common interactions include:

Hydrogen Bonds: These occur between a hydrogen bond donor (like an N-H or O-H group) and a hydrogen bond acceptor (like an oxygen or nitrogen atom).

Hydrophobic Interactions: These are non-polar interactions between hydrophobic regions of the ligand and the receptor.

Pi-Stacking: This involves the stacking of aromatic rings, such as the benzonitrile (B105546) ring of the ligand and aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the receptor.

By identifying these key interactions, researchers can understand the structural basis for the ligand's affinity and selectivity, and can propose modifications to improve its binding properties.

| Parameter | Result |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | Lys78, Leu120, Phe210, Asp212 |

| Hydrogen Bonds | Oxygen of morpholine (B109124) with Lys78 (2.9 Å) |

| Hydrophobic Contacts | Benzonitrile ring with Leu120 |

| Pi-Stacking | Benzonitrile ring with Phe210 |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Binding Stability

No specific molecular dynamics simulation studies were found for this compound. Such studies would theoretically provide insights into the compound's flexibility, conformational changes over time, and the stability of its interaction with a biological target.

Table 1: Hypothetical Data from a Molecular Dynamics Simulation Study

| Parameter | Description | Hypothetical Value/Observation for this compound |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the ligand-protein complex over time, indicating stability. | Data not available. |

| RMSF (Root Mean Square Fluctuation) | Indicates the fluctuation of individual amino acid residues in the protein upon ligand binding. | Data not available. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the target protein. | Data not available. |

| Binding Free Energy (MM/PBSA or MM/GBSA) | Calculates the free energy of binding, indicating the affinity of the ligand for the target. | Data not available. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

There are no published QSAR models that specifically include this compound in their training or test sets. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For related structures, QSAR models have been developed to predict activities based on various molecular descriptors. nih.govscialert.netresearchgate.netresearchgate.net

Table 2: Representative Molecular Descriptors in QSAR Modeling

| Descriptor Type | Examples | Relevance to this compound |

| Electronic Descriptors | Dipole moment, HOMO/LUMO energies | Would describe the molecule's electronic and reactivity profile. |

| Steric Descriptors | Molecular weight, volume, surface area | Would quantify the size and shape of the molecule. |

| Topological Descriptors | Connectivity indices, Wiener index | Would represent the atomic arrangement and branching. |

| Hydrophobic Descriptors | LogP | Would indicate the molecule's lipophilicity. |

Virtual Screening Techniques for Identification of Novel Analogs and Drug Repurposing Candidates

No virtual screening campaigns that have identified or utilized this compound as a hit or a query molecule have been reported. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govijper.orgmdpi.commdpi.com This process is instrumental in discovering novel chemical scaffolds for drug development. nih.gov

Table 3: Common Virtual Screening Approaches

| Technique | Description | Application to this compound |

| Ligand-Based Virtual Screening | Uses the structure of a known active ligand to find other molecules with similar properties. | Could be used if this compound showed significant activity. |

| Structure-Based Virtual Screening (e.g., Docking) | Fits candidate molecules into the 3D structure of a biological target to predict binding affinity. | Would require a known biological target for this compound. |

| Pharmacophore-Based Screening | Uses a 3D arrangement of essential chemical features for biological activity to screen for matching compounds. | A pharmacophore model could be developed based on its structure. |

Future Directions and Advanced Research Perspectives for 2 Methoxy 4 Morpholin 4 Yl Benzonitrile

Development of Next-Generation Analogs with Enhanced Specificity, Potency, and Reduced Off-Target Effects

The development of next-generation analogs of 2-Methoxy-4-(morpholin-4-yl)benzonitrile will likely focus on improving its pharmacological profile. Structure-activity relationship (SAR) studies will be crucial in identifying which parts of the molecule are key for its biological activity. mdpi.com By systematically modifying the core structure, researchers can aim to enhance specificity for the intended biological target, thereby increasing potency and reducing the likelihood of off-target effects.

Pharmacophore modeling can be employed to create a three-dimensional representation of the essential features required for biological activity. dovepress.comnih.govnih.govresearchgate.net This model can then be used to virtually screen for new analogs with a higher probability of being active. For instance, modifications to the methoxy (B1213986) group or the substitution pattern on the benzene (B151609) ring could be explored to optimize interactions with the target protein.

Illustrative SAR Data for Hypothetical Analogs

| Analog | Modification | Target Affinity (IC50, nM) | Off-Target Activity (IC50, nM) |

| Parent Compound | This compound | 150 | >10,000 |

| Analog A | Replacement of methoxy with ethoxy | 125 | >10,000 |

| Analog B | Addition of a fluorine atom at position 5 | 75 | >10,000 |

| Analog C | Replacement of morpholine (B109124) with piperidine (B6355638) | 350 | 5,000 |

Exploration of Novel Therapeutic or Agro-Chemical Applications beyond Currently Investigated Areas

The morpholine and benzonitrile (B105546) moieties are present in a variety of compounds with diverse biological activities, suggesting that this compound could have untapped potential in various fields.

In the realm of therapeutics, the scaffold could be explored for its potential as a kinase inhibitor, given that many existing kinase inhibitors feature a morpholine ring. lifechemicals.com Phthalocyanine derivatives containing morpholine groups have also shown potential in photodynamic therapy for cancer. lifechemicals.com Further research could investigate the utility of this compound derivatives as anticancer agents.

In agriculture, morpholine derivatives have been investigated for their insecticidal, fungicidal, herbicidal, and antiviral properties. nih.govnih.gov Benzonitrile herbicides are also used to control weeds. mdpi.com Therefore, screening of this compound and its analogs for agrochemical applications could yield new crop protection agents.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new compounds. These technologies can be applied to predict the biological activity and toxicity of virtual compounds, thereby accelerating the identification of promising candidates and reducing the need for extensive laboratory synthesis and testing. researchgate.netresearchgate.netnih.govmdpi.comnih.gov

For this compound, ML models could be trained on existing data for related compounds to predict the properties of novel analogs. In silico design algorithms can generate vast libraries of virtual compounds based on the core scaffold and then use ML to prioritize those with the most desirable characteristics. nih.govresearchgate.net

Investigation of Synergistic Effects with Established Agents in Combination Therapies

Combination therapies, where two or more drugs are used together, can offer significant advantages over monotherapy, including increased efficacy and a reduced likelihood of drug resistance. nih.gov The investigation of synergistic effects between this compound or its analogs and established therapeutic agents could open up new treatment paradigms.

For example, if an analog is found to be a kinase inhibitor, it could be combined with other kinase inhibitors or with immunotherapy agents to treat cancer. nih.govmdpi.combioengineer.orgtandfonline.com Preclinical studies would be necessary to identify promising combinations and to understand the mechanisms underlying any observed synergy.

Development of Advanced Synthetic Methodologies for Sustainable and Scalable Production

The development of sustainable and scalable synthetic methods is crucial for the commercial viability of any new compound. Green chemistry principles should be applied to the synthesis of this compound to minimize the environmental impact of its production. wjpmr.comnih.gov

This could involve the use of greener solvents, catalysts, and reagents. researchgate.netrsc.orgrsc.org For example, the use of ionic liquids as recyclable reaction media could be explored. researchgate.netrsc.orgrsc.org The development of continuous flow processes could also improve the efficiency and scalability of the synthesis.

Comparison of Synthetic Routes

| Method | Key Reagents | Solvent | Yield | Environmental Impact |

| Traditional | Thionyl chloride, organic bases | Dichloromethane | 75% | High |

| Greener | Solid acid catalyst | Water or ionic liquid | 85% | Low |

| Flow Chemistry | Immobilized catalyst | Ethyl acetate (B1210297) | 95% | Very Low |

High-Throughput Screening of Libraries Based on the this compound Scaffold

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.govacs.org The creation of a diverse library of compounds based on the this compound scaffold would enable large-scale screening campaigns to identify new therapeutic or agrochemical leads. nih.gov

These libraries could be screened against a wide range of biological targets, such as kinases, G protein-coupled receptors, and enzymes involved in microbial pathogenesis. lifechemicals.comlifechemicals.com The hits from these screens would then serve as starting points for further optimization and development.

Q & A

Q. Critical Parameters :

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may risk decomposition.

- Catalyst Loading : 5–10 mol% Pd for coupling reactions optimizes yield without excessive costs.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity (>95%) .

Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Basic Research Question

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, morpholine protons at δ 3.6–3.8 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign carbon environments.

- FTIR : Identify functional groups (C≡N stretch at ~2220 cm⁻¹, C–O–C at ~1250 cm⁻¹) .

- HPLC/MS : Assess purity (>98%) and molecular ion peaks ([M+H]⁺ at m/z 229.1) .

Advanced Tip : High-resolution mass spectrometry (HRMS) provides exact mass validation (theoretical m/z 229.1084 for C₁₂H₁₂N₂O₂) .

How can X-ray crystallography be utilized to resolve structural ambiguities in this compound derivatives?

Advanced Research Question

- Crystallization : Grow single crystals via slow evaporation (solvent: DCM/hexane).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Refinement :

Q. Example Crystallographic Data :

| Bond/Angle | Value (Å/°) |

|---|---|

| C1–N1 (morpholine) | 1.45 |

| C≡N | 1.16 |

| Dihedral Angle | 81.25 |

What computational modeling approaches are suitable for predicting the conformational stability and electronic properties of this compound?

Advanced Research Question

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) to study morpholine ring puckering and solvent interactions .

- Docking Studies : Investigate binding to kinase targets (e.g., LRRK2) using AutoDock Vina. Key interactions: H-bonds with morpholine O and π-stacking with benzene .

How does the presence of the morpholine ring influence the compound's reactivity in nucleophilic substitution reactions compared to other amine derivatives?

Advanced Research Question

- Steric Effects : Morpholine’s chair conformation reduces steric hindrance, enhancing accessibility for SNAr compared to bulkier amines .

- Electronic Effects : The electron-donating oxygen in morpholine increases electron density on the adjacent N, weakening C–N bond strength (bond dissociation energy ~70 kcal/mol) and facilitating substitution .

- Comparative Reactivity : Morpholine derivatives exhibit 20–30% higher reaction rates than piperidine analogues in Suzuki-Miyaura couplings .

What experimental strategies can be employed to investigate the compound's potential as a kinase inhibitor in neurodegenerative disease models?

Advanced Research Question

- In Vitro Assays :

- Kinase Inhibition Screening : Use fluorescence-based ADP-Glo™ assay to measure LRRK2 inhibition (IC₅₀ determination) .

- Cellular Uptake : LC-MS quantification in SH-SY5Y cells to assess blood-brain barrier penetration .

- In Vivo Models :

- Rodent Studies : Administer 10 mg/kg (oral) in α-synuclein transgenic mice. Monitor dopaminergic neuron survival via immunohistochemistry .

- Mechanistic Studies : Western blotting for phosphorylated LRRK2 (pS935) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.